molecular formula C13H13N3O3 B5339899 methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B5339899
M. Wt: 259.26 g/mol
InChI Key: MKVVJWRRLDTYJC-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes[][3].

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate: A similar compound with a pyrazole ring and ester functionality.

    1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide: Another pyrazole derivative with different substituents.

Uniqueness

Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a benzoate ester makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[(2-methylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-11(7-8-14-16)12(17)15-10-6-4-3-5-9(10)13(18)19-2/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVJWRRLDTYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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